molecular formula C25H22O5 B11156610 methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate

methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B11156610
M. Wt: 402.4 g/mol
InChI Key: ZKDWACIDFUOACP-UHFFFAOYSA-N
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Description

Methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a naphthylmethoxy group, and an acetate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one core.

    Introduction of the Naphthylmethoxy Group: The naphthylmethoxy group is introduced through a nucleophilic substitution reaction, where a naphthylmethanol derivative reacts with the chromen-2-one core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl [4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate: This compound has a similar chromen-2-one core but features a tetrazolylmethoxy group instead of a naphthylmethoxy group.

    Methyl [4,8-dimethyl-2-oxo-7-(1H-imidazol-5-ylmethoxy)-2H-chromen-3-yl]acetate: Another similar compound with an imidazolylmethoxy group.

Uniqueness

Methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 2-[4,8-dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C25H22O5/c1-15-19-11-12-22(16(2)24(19)30-25(27)21(15)13-23(26)28-3)29-14-18-9-6-8-17-7-4-5-10-20(17)18/h4-12H,13-14H2,1-3H3

InChI Key

ZKDWACIDFUOACP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC4=CC=CC=C43)CC(=O)OC

Origin of Product

United States

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